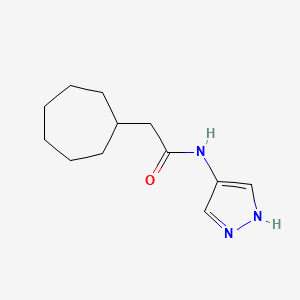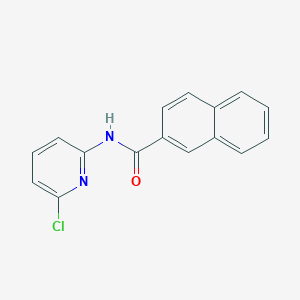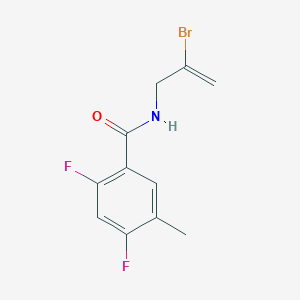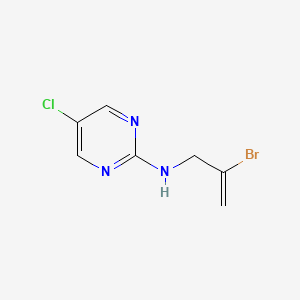
2-cycloheptyl-N-(1H-pyrazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cycloheptyl-N-(1H-pyrazol-4-yl)acetamide is an organic compound that features a cycloheptyl group attached to an acetamide moiety, which is further connected to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cycloheptyl-N-(1H-pyrazol-4-yl)acetamide can be achieved through a multi-step process:
Formation of the pyrazole ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Acylation: The pyrazole derivative is then acylated using chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
2-cycloheptyl-N-(1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to the presence of the pyrazole ring, which is known for its biological activity.
Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-cycloheptyl-N-(1H-pyrazol-4-yl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazole ring is known to interact with various biological targets, which could be leveraged for therapeutic purposes.
Comparación Con Compuestos Similares
Similar Compounds
2-cycloheptyl-N-(1H-pyrazol-3-yl)acetamide: Similar structure but with the pyrazole ring substituted at a different position.
2-cycloheptyl-N-(1H-pyrazol-5-yl)acetamide: Another positional isomer with potential differences in biological activity.
Uniqueness
2-cycloheptyl-N-(1H-pyrazol-4-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological interactions. The presence of the cycloheptyl group also adds to its distinctiveness, potentially affecting its pharmacokinetic properties.
Propiedades
IUPAC Name |
2-cycloheptyl-N-(1H-pyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c16-12(15-11-8-13-14-9-11)7-10-5-3-1-2-4-6-10/h8-10H,1-7H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLQJNLWPUNZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CC(=O)NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-methoxypropan-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B6647767.png)
![[3-(Diethylamino)pyrrolidin-1-yl]-piperidin-1-ylmethanone](/img/structure/B6647773.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-thiophen-3-ylpropan-1-amine](/img/structure/B6647775.png)

![[3-(Diethylamino)pyrrolidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B6647781.png)



![2-bromo-N-[(3-cyanophenyl)methyl]-6-fluorobenzamide](/img/structure/B6647829.png)

![2-methyl-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B6647856.png)
![5-bromo-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B6647861.png)
![6-methyl-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B6647869.png)
